molecular formula C13H22ClNO2 B14378201 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride CAS No. 88698-30-0

3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride

Cat. No.: B14378201
CAS No.: 88698-30-0
M. Wt: 259.77 g/mol
InChI Key: HBCIMNIPUVMVOE-UHFFFAOYSA-N
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Description

3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a tert-butylamino group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable precursor, such as 2,2-dimethylethylenimine, followed by further functionalization to introduce the methoxyethyl and phenol groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation or inhibition of certain enzymes and receptors, resulting in changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88698-30-0

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

3-[2-(tert-butylamino)-1-methoxyethyl]phenol;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-13(2,3)14-9-12(16-4)10-6-5-7-11(15)8-10;/h5-8,12,14-15H,9H2,1-4H3;1H

InChI Key

HBCIMNIPUVMVOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC=C1)O)OC.Cl

Origin of Product

United States

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